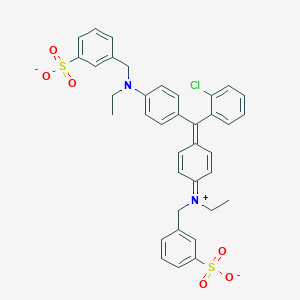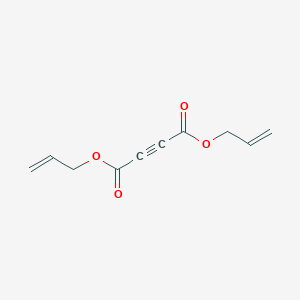
Lissamine Green
Overview
Description
Lissamine Green is a synthetically produced organic dye, known for its use in ocular surface staining. It is an organic acid dye with two aminophenyl groups, and it is also referred to as acid green S, wool green S, or fast light green . This compound has been recognized for its excellent safety profile and is less irritating compared to other dyes like Rose Bengal .
Preparation Methods
Lissamine Green is synthesized through a series of chemical reactions involving the coupling of aminophenyl groups with a naphthyl ring. The synthetic route typically involves the following steps:
Diazotization: Aminophenyl compounds are diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthyl compound under alkaline conditions to form the dye.
Purification: The crude product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process is carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Lissamine Green undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur with reducing agents, resulting in the cleavage of the dye structure.
Substitution: The dye can undergo substitution reactions where functional groups on the aminophenyl rings are replaced by other groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lissamine Green has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in staining biological tissues, particularly in ocular surface staining to assess cell viability and damage.
Medicine: this compound is used in ophthalmology to diagnose dry eye disease and other ocular surface disorders.
Mechanism of Action
Lissamine Green exerts its effects by selectively staining cells that are damaged or lack protective mucin or glycocalyx. The dye binds to cellular components, highlighting areas of cell damage. This selective staining is due to the dye’s affinity for cellular proteins and nucleic acids, which allows it to differentiate between healthy and damaged cells .
Comparison with Similar Compounds
Lissamine Green is often compared with other dyes such as Rose Bengal and Sodium Fluorescein:
Rose Bengal: Similar staining properties but more irritating to the ocular surface.
Sodium Fluorescein: Used for corneal staining and tear film assessment.
Other similar compounds include:
Indocyanine Green: Used in medical imaging and diagnostics.
Eosin Y: Used in histology for staining tissues.
This compound stands out due to its lower toxicity and better patient tolerance, making it a preferred choice for ocular surface staining .
Properties
IUPAC Name |
3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRYBLIGYQPPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34ClN2O6S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11096-63-2 | |
| Record name | Lissamine Green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)

